molecular formula C12H22N2 B1210700 1-Nonylimidazole CAS No. 53657-08-2

1-Nonylimidazole

Cat. No. B1210700
CAS RN: 53657-08-2
M. Wt: 194.32 g/mol
InChI Key: KCWDRMKPLNYFEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves strategies like quaternisation reactions, nucleophilic substitution, and cyclocondensation reactions. For instance, 1-butylimidazole-based ionic liquids have been synthesized through quaternisation reactions of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides, using microwave solvent-free approaches to achieve high yields and purities without further purification necessary (Ranjan, Kitawat, & Singh, 2014). Similar methods can potentially be adapted for the synthesis of 1-Nonylimidazole by altering the alkyl chain length to nonyl.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is typically characterized using spectroscopic tools such as FTIR, NMR, and LCMS. These tools confirm the structures by identifying functional groups, bonding patterns, and molecular weights. For example, detailed structural characterization of various imidazole derivatives has been conducted using these methods, providing insights into their molecular frameworks and functional groups (Neel & Zhao, 2018).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, such as condensation, alkylation, and cyclization, to produce a wide array of compounds. For instance, the alkylation of N-arylethylenediamines with carbon disulfide in the synthesis of 1-arylimidazolidine-2-thiones showcases the chemical versatility of imidazole derivatives (Sztanke et al., 2006). These reactions are pivotal for developing compounds with desired biological or physical properties.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

1-Nonylimidazole derivatives have shown potential in inhibiting HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. Roth et al. (1997) conducted a study on the synthesis and evaluation of various 1,2-substituted benzimidazoles, revealing that specific derivatives could effectively inhibit HIV-1 wild-type reverse transcriptase, presenting a promising avenue for AIDS research (Roth et al., 1997).

Platelet Aggregation Inhibition

Research by Sergeeva et al. (1990) demonstrated that 1-substituted imidazoles, particularly 1-nonylimidazole, exhibit significant inhibitory activity against thromboxane (TX) synthetases and platelet functional activity. This finding suggests a potential application in the development of novel antiplatelet drugs (Sergeeva, Evstigneeva, & Shorshnev, 1990).

Antifungal and Antibacterial Applications

Benzimidazole derivatives, including 1-nonylimidazole-based compounds, have shown effectiveness in antifungal and antibacterial applications. Studies like those conducted by Khalifa et al. (2018) and Khabnadideh et al. (2012) have highlighted the synthesis of various benzimidazole derivatives and their potent inhibitory effects on a range of bacterial and fungal strains, offering potential in treating microbial infections and tumor inhibition (Khalifa et al., 2018); (Khabnadideh et al., 2012).

Pharmacological Potential

Benzimidazole-based compounds, including 1-nonylimidazole derivatives, have shown promise in various pharmacological applications. For instance, Can et al. (2017) investigated the enzyme inhibitory and antimicrobial activities of benzimidazole-morpholine derivatives, highlighting their potential as multi-action therapeutic agents (Can et al., 2017).

Biofilm Inhibition

Rogers et al. (2010) explored the synergistic effects of 2-aminoimidazoles, including 1-nonylimidazole derivatives, with conventional antibiotics in dispersing biofilms. This research suggests the potential use of these compounds in combating biofilm-associated infections, such as those caused by Staphylococcus aureus and Acinetobacter baumannii (Rogers, Huigens, Cavanagh, & Melander, 2010).

properties

IUPAC Name

1-nonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWDRMKPLNYFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201891
Record name 1-Nonylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonylimidazole

CAS RN

53657-08-2
Record name 1-Nonyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53657-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Khabnadideh, Z Rezaei, A Khalafi-Nezhad… - Bioorganic & Medicinal …, 2003 - Elsevier
… So 1-nonylimidazole, 8 with lowest MIC and MBC is the most effective compound, although for antifungal activity the most effective compound was 1-dodecylimidazole.6, 7 The …
Number of citations: 227 www.sciencedirect.com
V Calvino-Casilda, RM Martín-Aranda… - Catalysis letters, 2009 - Springer
… Under the experimental conditions, 1-nonylimidazole, 1-dodecylimidazole, 1-butyl-2-methylimidazole and 1-hexyl-2-methylimidazole can be prepared with a high conversion and …
Number of citations: 24 link.springer.com
M Suckow, A Mordvinkin, M Roy, NK Singha… - …, 2017 - ACS Publications
The focus of this work is on the nature of self-healing of ionically modified rubbers obtained by reaction of brominated poly(isobutylene-co-isoprene) rubber (BIIR) with various …
Number of citations: 75 pubs.acs.org
F Carey, S Menashi, N Crawford - Biochemical Journal, 1982 - portlandpress.com
… B2 was identified by inhibition of its synthesis with indomethacin and 1-nonylimidazole … with the selective thromboxane synthetase inhibitor 1nonylimidazole. Reactions were linear up to …
Number of citations: 96 portlandpress.com
B Lenarcik, A Kierzkowska - Solvent extraction and ion exchange, 2004 - Taylor & Francis
… The slope for 1‐nonylimidazole distinctly varies, while that for 1‐decylimidazole does so still more. The difference in pH 1/2 between external curves attains almost 3 pH units. This has a …
Number of citations: 29 www.tandfonline.com
B Lenarcik, P Ojczenasz - Separation science and technology, 2005 - Taylor & Francis
… Figures 11 and 12 present some absorption spectra of the organic phase after extraction of the Co(II) complexes with 1‐octyl and 1‐nonylimidazole in dichloromethane together with the …
Number of citations: 36 www.tandfonline.com
VN Emel'yanenko, SV Portnova, SP Verevkin… - The Journal of Chemical …, 2011 - Elsevier
Vapor pressures of the linear 1-(n-alkyl)-imidazoles with the alkyl chain C 3 , C 5 –C 7 , and C 9 –C 10 have been measured by the transpiration method. The molar enthalpies of …
Number of citations: 47 www.sciencedirect.com
M Yamaguchi, K Kamei, T Koga, M Akima… - Journal of medicinal …, 1993 - ACS Publications
… However, 1-nonylimidazole has been reported to be a very potent inhibitor in spite of the absence of a carboxylic acid group.7 Further, it was …
Number of citations: 165 pubs.acs.org
PK Behera, A Kumar, S Mohanty… - Industrial & Engineering …, 2022 - ACS Publications
… < 1-butylimidazole < 1-hexylimidazole > 1-nonylimidazole. Further, it is interesting that the excess … This is the reason why 1-nonylimidazole-based BIIR ionomer shows lower healing …
Number of citations: 3 pubs.acs.org
GP Lewis, IS Watts - British Journal of Pharmacology, 1982 - Wiley Online Library
1 A bioassay technique is described for simultaneously monitoring rabbit platelet aggregation with measurement of thromboxane A 2 (TXA 2 ) and prostaglandins released in response …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com

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